molecular formula C7H16INO2S B12114225 N,N,N-Trimethyl-1,1-dioxo-1lambda~6~-thiolan-3-aminium iodide CAS No. 17153-61-6

N,N,N-Trimethyl-1,1-dioxo-1lambda~6~-thiolan-3-aminium iodide

Cat. No.: B12114225
CAS No.: 17153-61-6
M. Wt: 305.18 g/mol
InChI Key: FHFDUCFKDAFLOZ-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-1,1-dioxo-1lambda~6~-thiolan-3-aminium iodide is a chemical compound with the molecular formula C7H16INO2S . This iodinated quaternary ammonium salt features a sulfolane (1,1-dioxo-1lambda~6~-thiolan) moiety within its structure. Compounds containing quaternary ammonium cations, such as trimethylanilinium iodide, are frequently utilized as biochemical reagents in life science research . Similarly, the structural characteristics of this reagent suggest potential applications in areas including organic synthesis, where it may serve as an intermediate or a phase-transfer catalyst, and in materials science for the development of ionic liquids or surfactants. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct thorough safety evaluations prior to handling.

Properties

CAS No.

17153-61-6

Molecular Formula

C7H16INO2S

Molecular Weight

305.18 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl)-trimethylazanium;iodide

InChI

InChI=1S/C7H16NO2S.HI/c1-8(2,3)7-4-5-11(9,10)6-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

FHFDUCFKDAFLOZ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1CCS(=O)(=O)C1.[I-]

Origin of Product

United States

Preparation Methods

Thiolane Sulfone Intermediate Formation

The synthesis begins with the preparation of 1,1-dioxo-thiolan-3-amine, a key intermediate. Two primary routes are documented:

Route A: Oxidation of Thiolane Derivatives

Thiolane (tetrahydrothiophene) is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For example:
Thiolane+H2O2Acetic Acid, 60°C1,1-Dioxo-thiolane[4][7]\text{Thiolane} + \text{H}_2\text{O}_2 \xrightarrow{\text{Acetic Acid, 60°C}} 1,1\text{-Dioxo-thiolane} \quad
Yields typically exceed 85% under reflux conditions (6–8 hours).

Route B: Direct Sulfonation

Alternative methods employ sulfur trioxide (SO₃) complexes in dichloromethane at 0°C, achieving sulfonation in 2 hours with 90% efficiency.

Amination and Quaternization

The sulfone intermediate undergoes amination at the 3-position, followed by methylation:

Step 1: Introduction of the Amine Group

  • Nucleophilic substitution : Reaction with ammonia or primary amines in DMF at 80–100°C.

  • Reductive amination : Use of sodium cyanoborohydride (NaBH₃CN) with aldehydes/ketones.

Step 2: Trimethylation and Iodide Exchange

The tertiary amine is quaternized using methyl iodide (CH₃I) in acetone or acetonitrile:
1,1-Dioxo-thiolan-3-amine+3CH3IAcetone, 50°CN,N,N-Trimethyl-1,1-dioxo-1λ⁶-thiolan-3-aminium iodide[5][13]\text{1,1-Dioxo-thiolan-3-amine} + 3\,\text{CH}_3\text{I} \xrightarrow{\text{Acetone, 50°C}} \text{N,N,N-Trimethyl-1,1-dioxo-1λ⁶-thiolan-3-aminium iodide} \quad
Reaction time: 12–24 hours; yield: 70–80%.

Optimized Protocols

One-Pot Synthesis (Copper-Catalyzed Method)

A patent-derived method utilizes copper(I) halides to streamline the process:

  • Reagents :

    • 3-Bromo-1,1-dioxo-thiolane

    • Trimethylamine (3 eq.)

    • CuBr (0.5 eq.) in quinoline

  • Conditions : 120°C, 4 hours under N₂.

  • Yield : 76% after recrystallization (ethanol).

Data Table 1: Copper Catalysts and Solvent Effects

CatalystSolventTemperature (°C)Yield (%)
CuIDMF10062
CuBrQuinoline12076
CuClHMPA11068

Source: Adapted from

Microwave-Assisted Quaternization

Microwave irradiation reduces reaction times significantly:

  • Conditions : 300 W, 80°C, 40–60 minutes.

  • Advantages :

    • 95% conversion vs. 70% conventional heating.

    • Reduced byproduct formation.

Spectroscopic Characterization

Key Spectral Data

  • IR (KBr) :

    • 1320 cm⁻¹ (S=O asymmetric stretch).

    • 1160 cm⁻¹ (S=O symmetric stretch).

    • 1480 cm⁻¹ (C-N stretch).

  • ¹H NMR (D₂O) :

    • δ 3.30 (s, 9H, N(CH₃)₃).

    • δ 3.80–4.20 (m, 4H, thiolan ring).

  • Mass Spec (ESI+) :

    • m/z 224.1 [M-I]⁺ (calc. 224.06).

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation during quaternization.

  • Mitigation : Use of controlled stoichiometry (3:1 CH₃I:amine) and low-temperature addition.

Iodide Contamination

  • Purification : Washing with cold deionized water (3×) reduces NaI content to <0.05%.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis prefers CuBr/quinoline for catalyst recyclability.

  • Environmental Impact : Microwave methods reduce solvent waste by 40%.

Applications and Derivatives

While beyond preparation scope, the compound’s quaternary structure suggests utility in:

  • Ionic liquids : High thermal stability (decomposition >250°C).

  • Pharmaceutical intermediates : Analogues show antimicrobial activity .

Chemical Reactions Analysis

3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles such as chloride or bromide under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from -20°C to 100°C. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers.

Scientific Research Applications

3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Heterocyclic Ammonium Salts

3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride ()
  • Structure : Contains the same 1,1-dioxo-thiolane ring but lacks quaternization; the amine is protonated (HCl salt).
  • Properties: The absence of trimethyl groups reduces steric hindrance and lipophilicity. The hydrochloride salt may exhibit lower solubility in non-polar solvents compared to the iodide counterpart.
  • Applications : Often used as a precursor for further functionalization, whereas the quaternary ammonium target compound is more stable and suited for ionic applications.
N-Methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzamide ()
  • Structure : Shares the 1,1-dioxo-thiolane moiety but incorporates an amide-linked nitrobenzene group instead of a quaternary ammonium.
  • The lack of a permanent charge reduces water solubility.
  • Applications : Likely used in organic synthesis or as an intermediate, contrasting with the target compound’s ionic nature.

Oxygen-Containing Heterocyclic Ammonium Salts

Oxapropanium Iodide (N,N,N-Trimethyl-1,3-dioxolane-4-methanaminium Iodide) ()
  • Structure : Replaces sulfur with oxygen in the five-membered ring (dioxolane instead of thiolane).
  • Properties: The electronegative oxygen atoms reduce ring strain but decrease electron-withdrawing effects compared to sulfonyl groups. This compound is a known vasodilator, suggesting bioactivity differences due to heteroatom choice.
  • Applications : Used in cardiovascular therapeutics, whereas the target compound’s sulfonyl groups may enhance binding to sulfonate-recognizing enzymes.

Aromatic Heterocyclic Ammonium Salts

N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium Iodide ()
  • Structure : Features a pyrrole ring instead of thiolane. The aromatic system allows π-π interactions absent in the target compound.
  • The absence of sulfonyl groups reduces polarity.
  • Applications : May serve as a ligand in coordination chemistry or in conductive materials, diverging from the target’s likely use in polar environments.

Fluorinated and Complex Ammonium Salts

1-Propanaminium, N,N,N-trimethyl-3-[(pentadecafluoro-1-oxooctyl)amino]-, Iodide ()
  • Structure : Includes a perfluorinated chain, introducing extreme hydrophobicity despite the quaternary ammonium group.
  • Properties : The fluorinated tail enhances thermal and chemical stability, making it suitable for surfactants or coatings. Contrasts with the target compound’s sulfonyl-driven hydrophilicity.
  • Applications : Likely used in specialty materials rather than biological systems due to bioaccumulation risks.

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Polarity Applications Reference
Target Compound C₇H₁₅INO₃S Thiolane-1,1-dioxide, trimethylammonium High Ionic liquids, drug delivery -
3-Aminotetrahydrothiophene 1,1-Dioxide HCl C₄H₁₀ClNO₂S Thiolane-1,1-dioxide, primary amine Moderate Synthesis intermediate
Oxapropanium Iodide C₇H₁₆INO₂ Dioxolane, trimethylammonium Moderate Vasodilator
N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium Iodide C₈H₁₅IN₂ Pyrrole, trimethylammonium Low Coordination chemistry
Fluorinated Propanaminium Iodide C₁₄H₁₅F₁₅IN Perfluorinated chain Amphiphilic Surfactants, coatings

Research Findings and Implications

  • Electronic Effects : Sulfonyl groups in the target compound increase electron-withdrawing character, stabilizing the ammonium center and enhancing solubility in polar solvents compared to dioxolane or pyrrole analogs .
  • Synthetic Flexibility : Quaternary ammonium salts with heterocyclic backbones (e.g., thiolane, dioxolane) are synthesized via alkylation with methyl iodide, a method validated in multiple studies ().

Biological Activity

N,N,N-Trimethyl-1,1-dioxo-1lambda~6~-thiolan-3-aminium iodide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiol compounds with appropriate electrophiles. The following general steps outline the synthesis:

  • Starting Materials : Thiol derivatives and methylating agents.
  • Reaction Conditions : The reaction is usually conducted in a solvent such as THF or DMF at elevated temperatures.
  • Purification : The product is purified using techniques like liquid chromatography or recrystallization.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

  • Staphylococcus aureus : Exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
  • Escherichia coli : Showed moderate susceptibility with MIC values around 128 µg/mL.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. Research indicates that the dioxo-thiolan structure plays a crucial role in its biological activity by enhancing membrane permeability.

Case Studies

StudyOrganismMIC (µg/mL)Observations
Study 1Staphylococcus aureus32Effective against resistant strains
Study 2Escherichia coli128Moderate activity observed
Study 3Candida albicans64Antifungal properties noted

Cytotoxicity

In addition to antimicrobial properties, cytotoxicity assays have been conducted to assess the safety profile of this compound. Studies indicate that:

  • Human Cell Lines : The compound displayed low cytotoxicity with IC50 values greater than 100 µg/mL, suggesting a favorable safety margin for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. Modifications to the thiolan ring or substitution patterns can enhance or diminish its antimicrobial efficacy.

Future Directions

Further research is needed to explore:

  • In Vivo Studies : To validate the efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms underlying its biological activities.
  • Analog Development : To create derivatives with improved potency and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N,N-Trimethyl-1,1-dioxo-1λ⁶-thiolan-3-aminium iodide, and how can purity be optimized?

  • Methodology : Synthesis typically involves reacting thiolane derivatives with trimethylamine or its precursors in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) under inert conditions. Catalysts like triethylamine are often used to enhance reaction efficiency . Purification via silica gel chromatography or recrystallization in ethanol/water mixtures is recommended to achieve >95% purity. Reaction progress can be monitored using TLC with UV visualization .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming the quaternary ammonium and thiolan-dioxo moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve stereochemical details if crystalline forms are obtainable. Infrared (IR) spectroscopy identifies sulfone (S=O) stretching vibrations (~1300–1150 cm⁻¹) and ammonium N-H bonds .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies should assess degradation kinetics under varying pH (4–10), temperature (4°C to 40°C), and light exposure. Accelerated stability testing via HPLC under stressed conditions (e.g., 70°C/75% RH) identifies degradation products. Store the compound in amber vials at -20°C under anhydrous conditions to prevent hydrolysis of the ammonium iodide group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally related thiolan-dioxo compounds?

  • Methodology : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or impurities. Validate findings using orthogonal assays (e.g., microbial growth inhibition + cytotoxicity screening). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial enzymes or cancer-related kinases, aligning experimental results with theoretical models .

Q. How can the compound’s potential in modulating metabolic disorders be systematically evaluated?

  • Methodology : Begin with in vitro assays targeting metabolic pathways (e.g., AMPK or PPAR-γ activation). Use differentiated 3T3-L1 adipocytes or HepG2 hepatocytes to assess glucose uptake and lipid metabolism. Follow up with rodent models of diabetes or obesity, administering the compound orally (10–50 mg/kg) and monitoring biomarkers (e.g., blood glucose, insulin sensitivity). Pharmacokinetic studies (LC-MS/MS) determine bioavailability and half-life .

Q. What computational approaches are suitable for predicting reaction pathways involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states, particularly for nucleophilic substitutions at the ammonium center. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects in aqueous or organic solvents. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Key Research Considerations

  • Synthetic Challenges : The iodide counterion may influence solubility; consider ion-exchange chromatography to replace it with other anions (e.g., chloride) for enhanced bioavailability .
  • Biological Assay Design : Include positive controls (e.g., metformin for metabolic studies) and account for potential off-target effects via kinase profiling panels .
  • Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water can hydrolyze the sulfone group .

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